molecular formula C13H14N2O B8703947 3-(4-Ethoxypyridin-2-yl)aniline CAS No. 289469-68-7

3-(4-Ethoxypyridin-2-yl)aniline

Cat. No.: B8703947
CAS No.: 289469-68-7
M. Wt: 214.26 g/mol
InChI Key: CQASPUGOQQTVRL-UHFFFAOYSA-N
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Description

3-(4-Ethoxypyridin-2-yl)aniline is a chemical compound of significant interest in organic and medicinal chemistry research, featuring a molecular structure that incorporates both an aniline (benzenamine) and a 4-ethoxypyridine moiety . The primary aniline group is a key feature, known as the simplest aromatic amine . This functional group is characteristically electron-rich, making it highly reactive towards electrophilic substitution reactions and a versatile building block for the synthesis of more complex molecules . The compound's structure, which combines an electron-donating aniline group with a pyridine heterocycle, suggests potential for its use as a key intermediate or precursor in drug discovery and development. Its properties are analogous to those seen in compounds investigated for their activity against various biological targets, such as the APJ receptor . As a multi-functional heteroaromatic scaffold, it is well-suited for use in metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to construct novel carbon-nitrogen bonds, or for the preparation of diverse chemical libraries . Researchers value this aniline derivative for exploring structure-activity relationships in small molecule therapeutic candidates. This product is intended For Research Use Only and is not classified as a drug, cosmetic, or for any personal use.

Properties

CAS No.

289469-68-7

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-(4-ethoxypyridin-2-yl)aniline

InChI

InChI=1S/C13H14N2O/c1-2-16-12-6-7-15-13(9-12)10-4-3-5-11(14)8-10/h3-9H,2,14H2,1H3

InChI Key

CQASPUGOQQTVRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC=C1)C2=CC(=CC=C2)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 3-(4-Ethoxypyridin-2-yl)aniline exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the aniline moiety can enhance the compound's activity against specific targets such as the BRAF protein, which is implicated in several cancers. The structure-activity relationship (SAR) studies reveal that substituents on the pyridine ring can modulate the biological activity, making this compound a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve interference with bacterial cell wall synthesis, although detailed mechanistic studies are still required .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized in various coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, to produce more complex organic structures. Its ability to participate in electrophilic aromatic substitution reactions allows for further functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Heterocyclic Compounds
The compound is also employed in synthesizing heterocyclic compounds, which are crucial in drug discovery. The presence of both aniline and pyridine functionalities allows for diverse reaction pathways that can lead to the formation of novel heterocycles with potential biological activity .

Material Science

Dyes and Pigments
In material science, derivatives of this compound are explored for their potential use in dyes and pigments. The compound's structural features contribute to its color properties, making it suitable for applications in textiles and coatings. Research into its stability and lightfastness is ongoing to assess its viability as a commercial dye .

Case Studies

Study Focus Findings Implications
Anticancer ActivityDemonstrated significant IC50 values against A549 and HCT-116 cell linesPotential for development as a targeted cancer therapy
Antimicrobial EvaluationInhibited growth of specific bacterial strainsPossible lead for new antibiotic development
Organic Synthesis ApplicationsEffective in coupling reactions and synthesis of heterocyclesEnhances the toolbox for synthetic chemists

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Chlorine in 3-Chloro-4-(pyridin-2-ylmethoxy)aniline introduces electron-withdrawing effects, enhancing electrophilicity for nucleophilic substitution reactions compared to ethoxy-containing analogs .
  • Heterocyclic Core Differences :

    • Pyridine vs. pyrimidine: Pyrimidine-containing analogs (e.g., 3-(2-Methyl-4-pyrimidinyl)aniline) exhibit greater planarity and hydrogen-bonding capacity due to additional nitrogen atoms, influencing binding to biological targets .

Physicochemical and Functional Properties

  • Solubility and Polarity: Ethoxy and methoxy groups generally improve aqueous solubility compared to non-polar substituents. For example, 4-Methoxy-2-(pyridin-3-yl)aniline has a HPLC retention time of 0.75–0.82 minutes (condition SQD-FA05), indicating moderate polarity . Chlorinated analogs like 3-Chloro-4-(pyridin-2-ylmethoxy)aniline show lower solubility due to hydrophobic Cl substituents .
  • Coordination Chemistry :

    • Pyridine-aniline hybrids, such as 3-(Pyridin-3-yl)aniline, act as ligands for transition metals (e.g., Pd, Cu), facilitating catalytic cycles in cross-coupling reactions . Ethoxy substitution may modulate electron density at the metal center.

Q & A

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, with parameters like bond angles and torsional strains analyzed to confirm stereochemistry . Complementary techniques include FT-IR for functional group identification and mass spectrometry for molecular weight confirmation .

Q. What safety precautions are critical when handling this compound?

  • Methodology : Aniline derivatives are toxic and potentially carcinogenic. Use fume hoods, nitrile gloves, and closed systems to minimize exposure. Monitor for methemoglobinemia symptoms and implement waste protocols for aromatic amine disposal .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Methodology : Combine experimental data with density functional theory (DFT) calculations. For example, CASSCF and XMCQDPT2 methods model electronic transitions and vibrational modes to reconcile discrepancies. Cross-validation with high-resolution mass spectrometry (HRMS) and temperature-dependent NMR can clarify dynamic effects .

Q. What experimental design optimizes catalytic applications of this compound in coordination chemistry?

  • Methodology : Use tetradentate ligand frameworks, as seen in platinum(II) complexes. Design ligands with pyridyl and aniline moieties to enhance luminescence or catalytic activity. Characterize via cyclic voltammetry, photoluminescence spectroscopy, and SCXRD to assess metal-ligand charge transfer .

Q. How do substituents (e.g., ethoxy vs. methyl groups) affect electronic properties and reactivity?

  • Methodology : Perform Hammett analysis to quantify electronic effects. Compare substituent para/meta positions using UV-Vis spectroscopy and cyclic voltammetry. Ethoxy groups increase electron density on the pyridine ring, altering redox potentials and nucleophilic attack susceptibility .

Q. What strategies address instability during long-term storage or reaction conditions?

  • Methodology : Stabilize via inert atmosphere storage (argon/glovebox) or derivatization (e.g., acetylation of the amine group). Degradation pathways, such as oxidative ring-opening, can be monitored using HPLC-MS and mitigated with radical scavengers like BHT .

Data Contradiction and Analysis

Q. How to interpret conflicting results in degradation studies (e.g., aerobic vs. anaerobic conditions)?

  • Methodology : Use isotopically labeled compounds (e.g., 15N^{15}N-aniline) to track metabolic pathways. Aerobic conditions typically favor catechol formation via dioxygenase activity, while anaerobic routes may produce intermediates like pyruvic acid. Validate via 13C^{13}C-NMR and GC-MS .

Q. Why do computational models sometimes mispredict the basicity of substituted anilines?

  • Methodology : Solvent effects and protonation equilibria are often overlooked. Use implicit/explicit solvent models (e.g., COSMO-RS) in DFT calculations. Experimental pKa measurements in aqueous/organic mixtures refine predictions .

Tables for Key Data

Property Method/Reference Value/Outcome
X-ray bond angle (C-N-C)SCXRD (SHELXL) 117.96°–123.27°
LCMS molecular ionm/z 245 [M+H]⁺ Confirmed synthesis
Boiling point (analog)4-Fluoro-3-(trifluoromethyl)aniline 207–208°C
Toxicity (methemoglobinemia)Aniline derivatives LD50 (rat): 250 mg/kg (oral)

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